molecular formula C8H8ClN B8327542 2-(1-Chloromethylvinyl)pyridine

2-(1-Chloromethylvinyl)pyridine

Cat. No.: B8327542
M. Wt: 153.61 g/mol
InChI Key: TUCFQZJBNZWSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Chloromethylvinyl)pyridine is a versatile chemical building block of significant interest in advanced organic synthesis and pharmaceutical research. As a derivative of 2-vinylpyridine, which is known to be an excellent Michael acceptor that reacts with nucleophiles like cysteine , this compound is a promising candidate for developing targeted covalent inhibitors. The presence of both a vinyl group and a reactive chloromethyl substituent on the same carbon atom provides a unique multifunctional handle for constructing complex molecular architectures. Researchers can utilize this compound as a key intermediate for synthesizing various heterocyclic systems and functionalized pyridines. Its structural features make it particularly valuable in medicinal chemistry for creating potential therapeutic agents, following the precedent of related vinylpyridines used in drugs like Axitinib . Handling this reagent requires appropriate safety precautions. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

2-(3-chloroprop-1-en-2-yl)pyridine

InChI

InChI=1S/C8H8ClN/c1-7(6-9)8-4-2-3-5-10-8/h2-5H,1,6H2

InChI Key

TUCFQZJBNZWSAB-UHFFFAOYSA-N

Canonical SMILES

C=C(CCl)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

2-Picoline and Paraformaldehyde Condensation

The reaction of 2-picoline (2-methylpyridine) with paraformaldehyde in the presence of acid catalysts forms hydroxyethyl or hydroxymethyl intermediates, which serve as precursors for vinyl group formation. For example, patent CN1580046A demonstrates that benzoic acid or monochloroacetic acid catalyzes the condensation of 2-picoline and paraformaldehyde at 90–180°C for 10–30 hours, yielding 2-hydroxyethylpyridine with 84–94.85% efficiency. Dehydration of such intermediates via acid-catalyzed elimination could theoretically generate the vinylpyridine scaffold required for 2-(1-Chloromethylvinyl)pyridine.

Key Parameters :

  • Catalyst Loading : A 1:0.003–0.012 weight ratio of 2-picoline to catalyst optimizes reaction kinetics.

  • Temperature : Elevated temperatures (120–160°C) improve conversion rates but risk side reactions like polymerization.

Chlorination Strategies for Functionalization

Gas-Phase UV-Initiated Chlorination

Patent CN101830844A outlines a gas-phase chlorination method for pyridine derivatives using ultraviolet (UV) light (426 nm) and helical glass reactors. This approach minimizes secondary chlorination by reducing residence time to 3–5 seconds, achieving 82.4% total yield for 2-chloropyridine. Adapting this method, chlorination of a vinylpyridine intermediate’s methyl group could introduce the chloromethyl moiety.

Critical Factors :

  • Molar Ratios : A pyridine-to-chlorine ratio of 1:0.70–0.80 prevents over-chlorination.

  • Reactor Design : Spiral glass tubing (6.5–7.5 mm caliber) enhances mixing and reduces byproduct formation.

Catalytic Systems and Reaction Optimization

Acid Catalysts in Condensation Reactions

Benzoic acid and monochloroacetic acid emerge as superior catalysts for pyridine condensations due to their balanced acidity and thermal stability. In CN1580046A, benzoic acid (0.012 weight ratio) achieves 94.05% yield of 2-hydroxyethylpyridine at 130–140°C. Monochloroacetic acid offers similar efficiency but requires stricter moisture control (<1%) to prevent hydrolysis.

Table 1: Catalyst Performance in Condensation Reactions

CatalystTemperature (°C)Yield (%)Byproducts
Benzoic acid130–14094.05<2% dimerization
Monochloroacetic acid150–16093.961.5% hydrolysis
Acetic acid120–13085.775% decarboxylation

Industrial-Scale Production Considerations

Scalability of Batch Processes

Large-scale synthesis (e.g., 935 kg 2-picoline batches) in CN1580046A highlights the feasibility of industrial production. Key adaptations for 2-(1-Chloromethylvinyl)pyridine would include:

  • Continuous Distillation : Fractional distillation under reduced pressure (10–100 mmHg) isolates products with boiling points of 60–150°C.

  • Recycling : Unreacted pyridine and water are distilled and reused, reducing waste.

Table 2: Industrial Process Parameters

ParameterOptimal RangeImpact on Yield
Reaction Time20–30 hoursMaximizes conversion
Pressure10–100 mmHgPrevents decomposition
Catalyst Recovery98–99%Lowers costs

Byproduct Analysis and Mitigation

Secondary Chlorination and Dimerization

Gas-phase chlorination risks forming 2,6-dichloropyridine (6–9% yield), while condensation may yield dimerized byproducts. Mitigation strategies include:

  • Residence Time Control : Limiting chlorination to 5 seconds reduces dichloride formation.

  • Catalyst Purity : Using >99% pure monochloroacetic acid minimizes side reactions .

Q & A

Q. Advanced SAR strategies :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the pyridine ring to modulate electron density and binding affinity .
  • Pharmacophore modeling : Use software like Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .
  • In vitro screening : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays .

What computational methods predict the interaction of 2-(1-Chloromethylvinyl)pyridine with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding modes to enzymes (e.g., cytochrome P450) or receptors. Key parameters:

  • Docking score : Prioritize compounds with ΔG ≤ −8 kcal/mol.
  • Binding pose analysis : Identify π-π stacking with aromatic residues (e.g., Phe) and halogen bonding with -Cl .

How should researchers address contradictory data in SAR or mechanistic studies?

  • Orthogonal assays : Validate cytotoxicity results with apoptosis assays (Annexin V/PI staining) alongside MTT .
  • Control experiments : Rule out off-target effects using knockout cell lines or competitive inhibitors.
  • Structural analogs : Synthesize and test derivatives with incremental modifications to isolate contributing factors .

What in vitro methodologies are recommended for evaluating anticancer potential?

  • Cell lines : Use ≥3 cancer types (e.g., breast, lung, colon) and normal cells (e.g., HEK293) for selectivity assessment.
  • Dose-response : 72-hour exposure with IC50 calculation via nonlinear regression .
  • Mechanistic assays : ROS detection (DCFH-DA), mitochondrial membrane potential (JC-1), and caspase-3/7 activation .

How can stability studies inform formulation and storage strategies?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Analytical monitoring : HPLC-PDA to track decomposition products (e.g., hydrolyzed or oxidized derivatives) .
  • Lyophilization : For long-term storage, lyophilize in amber vials under vacuum .

What regulatory guidelines apply to the use of 2-(1-Chloromethylvinyl)pyridine in preclinical research?

  • OECD 423 : Acute oral toxicity testing in rodents.
  • REACH compliance : Submit substance data to ECHA for EU-based studies .
  • IACUC protocols : Ensure ethical approval for in vivo experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.